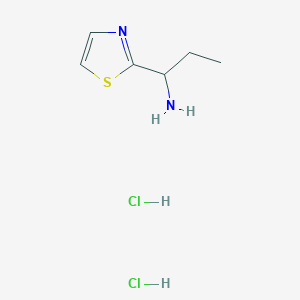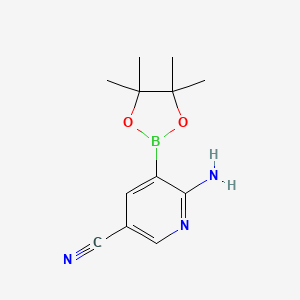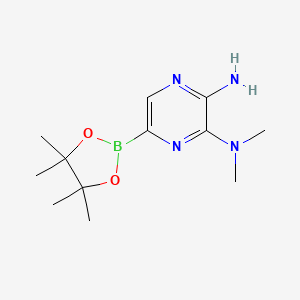
5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester (5-AP2BP) is an important compound in the field of synthetic organic chemistry. It is a versatile reagent that has been used in a number of different applications, ranging from peptide synthesis to drug discovery. 5-AP2BP is a valuable tool for both research and industrial applications.
Wissenschaftliche Forschungsanwendungen
5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester has been used in a number of scientific research applications. It has been used in the synthesis of peptides and peptidomimetics, in the preparation of catalysts and in the synthesis of small molecules. It has also been used in the synthesis of polymers and other materials.
Wirkmechanismus
5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester is a boronic acid ester that can act as a nucleophile in organic reactions. It can react with electrophiles such as carbonyl compounds, halides, and other organic compounds. The reaction is typically conducted in a polar aprotic solvent such as dichloromethane or acetonitrile.
Biochemical and Physiological Effects
5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of the enzyme dihydrofolate reductase, which is important in the synthesis of nucleic acids. It has also been shown to inhibit the enzyme thymidine kinase, which is involved in DNA synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester in lab experiments include its low cost, its easy availability, and its high reactivity. Its low cost makes it an attractive option for research laboratories. Its high reactivity makes it a useful reagent for a wide range of organic reactions. The main limitation of 5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester is its poor solubility in water, which can limit its use in some reactions.
Zukünftige Richtungen
There are a number of potential future directions for 5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester research. These include the development of new synthetic methods for the synthesis of 5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester, the exploration of its potential as a catalyst for organic reactions, and the investigation of its potential as a drug candidate. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential applications in materials science.
Synthesemethoden
5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester can be synthesized in a number of ways. One of the most common methods involves the condensation of 5-amino-6-(dimethylamino)pyrazine-2-boronic acid (5-AP2BA) with pinacol ester. This reaction is typically conducted in a solvent such as dichloromethane or acetonitrile at room temperature. The reaction is then quenched with water and the product is isolated by filtration.
Eigenschaften
IUPAC Name |
3-N,3-N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN4O2/c1-11(2)12(3,4)19-13(18-11)8-7-15-9(14)10(16-8)17(5)6/h7H,1-6H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZSNGXOGXVTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416279.png)
![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)
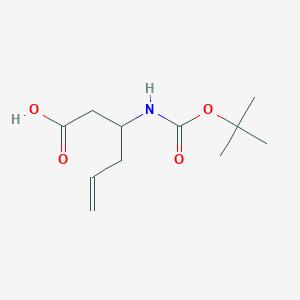
![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)
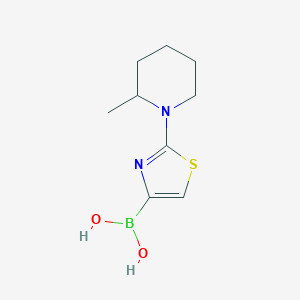
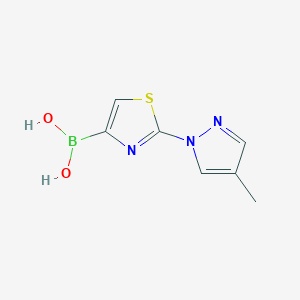
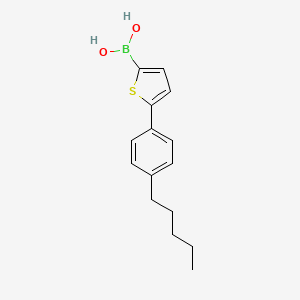
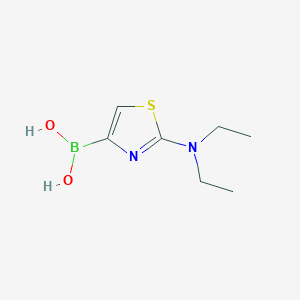
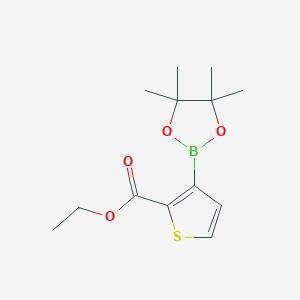
![2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid](/img/structure/B6416347.png)


